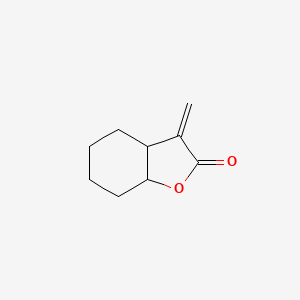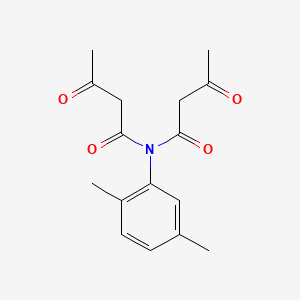
N-(2,5-dimethylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with acetoacetic ester under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The mixture is heated under reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE can be compared with other similar compounds such as:
N,N’-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide): This compound has a similar structure but may differ in its reactivity and applications.
Tolboxane: Another related compound with different functional groups and properties.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C16H19NO4/c1-10-5-6-11(2)14(7-10)17(15(20)8-12(3)18)16(21)9-13(4)19/h5-7H,8-9H2,1-4H3 |
InChI Key |
BXCOOOSAJQTJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(=O)CC(=O)C)C(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


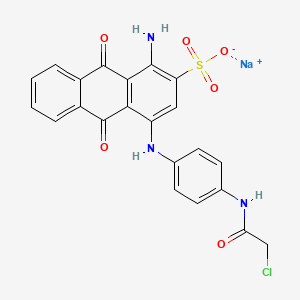


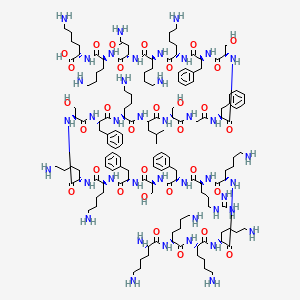

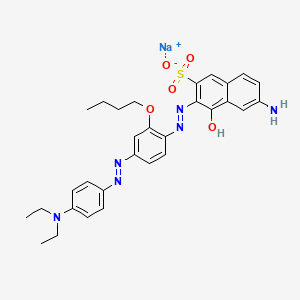
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
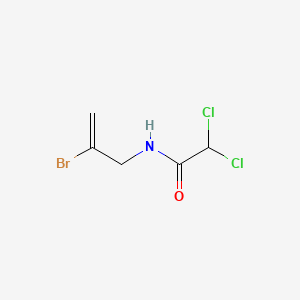

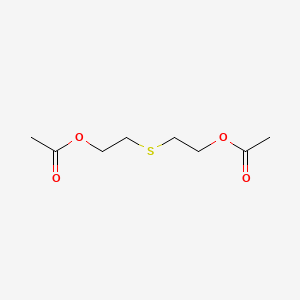
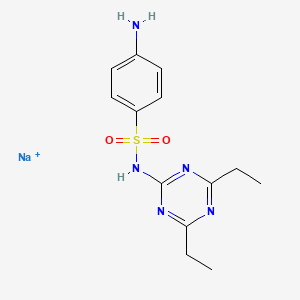
![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)
